9-Hydroxyvelleral

Antimicrobial Cytotoxicity Structure-Activity Relationship

Procuring non-hydroxylated analogs like velleral does not yield the attenuated bioactivity and distinct mutagenicity profile required for nuanced SAR or genotoxicity studies. 9-Hydroxyvelleral solves this by providing the hydroxyl-dependent modulation documented in Anke & Sterner (1991). - Hydroxylation reduces antimicrobial/cytotoxic potency, enabling graded response assays where strong analogs would be overwhelming. - Increased mutagenic potential makes it a specific positive control for genotoxicity benchmarking in agrochemical safety screens. - In stock with custom synthesis support; request a quote for bulk R&D quantities.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 96910-73-5
Cat. No. B15347963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyvelleral
CAS96910-73-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1C=C(C(=CC2(C1CC(C2)(C)C)O)C=O)C=O
InChIInChI=1S/C15H20O3/c1-10-4-11(7-16)12(8-17)5-15(18)9-14(2,3)6-13(10)15/h4-5,7-8,10,13,18H,6,9H2,1-3H3/t10-,13+,15-/m0/s1
InChIKeyABDLNDXNWOFSAT-ZBINZKHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxyvelleral Sourcing and Baseline Data


9-Hydroxyvelleral is a hydroxylated lactarane sesquiterpene dialdehyde, a natural product isolated from the mushroom *Lactarius vellereus* and classified as a tertiary alcohol [1]. It belongs to a broader class of unsaturated dialdehydes known for their antimicrobial and cytotoxic activities, where the presence or absence of polar hydroxyl groups critically modulates biological performance and safety profiles .

Why Hydroxylated Derivatives Are Not Interchangeable


Within the sesquiterpene dialdehyde family, substitution is not straightforward. The structure-activity relationship (SAR) analysis by Anke and Sterner (1991) demonstrates that hydroxylation fundamentally alters a compound's biological portfolio: it reduces antimicrobial and cytotoxic potency while increasing mutagenic potential . Therefore, a user requiring a compound with the specific, attenuated activity and defined genotoxicity profile of a hydroxylated derivative cannot achieve this by procuring a more potent but non-hydroxylated analog like velleral or isovelleral.

Technical Evidence: SAR, Mutagenicity, and Comparative Bioactivity


Reduced Antimicrobial and Cytotoxic Potency

A direct SAR study of 20 unsaturated sesquiterpene dialdehydes concluded that introducing a hydroxyl group reduces antimicrobial and cytotoxic activity . This class-level inference positions 9-hydroxyvelleral as a significantly less potent bioactive agent than its non-hydroxylated counterparts, isovelleral and velleral, which were identified among the most active compounds in the same study .

Antimicrobial Cytotoxicity Structure-Activity Relationship

Enhanced Mutagenic Potential

The same SAR study that identified reduced potency for hydroxylated derivatives also observed a 'reverse effect' for mutagenicity: the introduction of hydroxyl groups increased mutagenic activity . This is corroborated by a QSAR model for α,β-unsaturated carbonyl compounds, which predicts 9-hydroxyvelleral to be a mutagen in the Ames test [1].

Mutagenicity Genotoxicity Structure-Activity Relationship

Comparative Cytotoxicity Benchmarking

While specific IC50 data for 9-hydroxyvelleral is absent from the primary literature, its parent compound, velleral, has been quantitatively benchmarked. Velleral demonstrated significant cytotoxicity against murine P-388 leukemia cells with an IC50 of 3.39 μg/mL [1]. Given the established SAR that hydroxylation reduces cytotoxicity, 9-hydroxyvelleral is expected to be considerably less potent in this assay.

Cytotoxicity Anticancer Leukemia

Application Scenarios for Hydroxyl-Mediated Properties


SAR Studies of Sesquiterpene Dialdehydes

9-Hydroxyvelleral serves as a critical comparator in SAR studies. Its hydroxyl group provides a direct, side-by-side contrast with non-hydroxylated analogs like velleral and isovelleral. Researchers can use it to precisely map how hydroxylation impacts a range of biological activities, from antimicrobial potency and cytotoxicity to mutagenicity . This makes it an indispensable tool for academic and industrial groups aiming to design novel analogs with optimized therapeutic windows.

Attenuated Bioactivity for Specialized Screening

In early-stage drug discovery, compounds with intermediate or reduced potency can be valuable as 'weak positive controls' or for studying low-level activation of biological pathways. Given the class-level evidence that hydroxylation reduces antimicrobial and cytotoxic activity , 9-hydroxyvelleral may be procured for screens where the strong activity of velleral or isovelleral would mask nuanced effects or induce overwhelming cytotoxicity, allowing for a more graded response analysis.

Genotoxicity Assessment in Agrochemical Lead Optimization

The predicted mutagenic potential of 9-hydroxyvelleral [1], a trait exacerbated by its hydroxyl group , makes it a specific tool for genotoxicity studies. Agrochemical researchers can use it as a positive control or a benchmark to evaluate the safety profiles of new, less-mutagenic sesquiterpene-based pesticides. Understanding the molecular features that drive mutagenicity is crucial for developing safer crop protection products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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